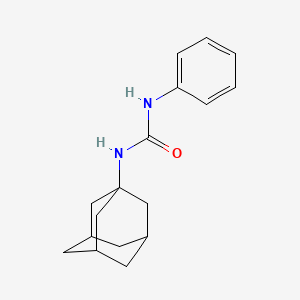
1-Adamantan-1-yl-3-phenyl-urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-アダマンタン-1-イル-3-フェニル尿素は、尿素誘導体のクラスに属する化合物です。これは、アダマンタン部分と、尿素官能基に結合したフェニル基の存在を特徴としています。アダマンタン構造は、その剛性と安定性で知られており、フェニル基は化合物の芳香族性に寄与しています。
準備方法
合成経路と反応条件
1-アダマンタン-1-イル-3-フェニル尿素は、アダマンタン誘導体とフェニルイソシアネートの反応を含む多段階プロセスを通じて合成できます。一般的な方法の1つは、ジクロロメタンなどの適切な溶媒の存在下で、1-アダマンチルアミンとフェニルイソシアネートを反応させることです。 反応は通常室温で行われ、生成物は再結晶によって精製されます .
工業生産方法
1-アダマンタン-1-イル-3-フェニル尿素の工業生産には、同様の合成経路が、より大規模に用いられる場合があります。連続フローリアクターと自動化システムの使用は、生産プロセスの効率と収率を高めることができます。 さらに、温度、圧力、溶媒の選択などの反応条件を最適化することで、合成のスケーラビリティをさらに向上させることができます .
化学反応の分析
反応の種類
1-アダマンタン-1-イル-3-フェニル尿素は、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの強力な酸化剤を使用して酸化できます。この反応は通常、アダマンタン基とフェニル基の酸化誘導体の形成につながります。
還元: 1-アダマンタン-1-イル-3-フェニル尿素の還元は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を使用して達成できます。この反応は、官能基が変化した還元誘導体の形成につながる可能性があります。
一般的な試薬と条件
酸化: 過マンガン酸カリウム、三酸化クロム、酸性または塩基性条件。
還元: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム、無水条件。
生成される主な生成物
酸化: アダマンタン基とフェニル基の酸化誘導体。
還元: 官能基が変化した還元誘導体。
4. 科学研究における用途
1-アダマンタン-1-イル-3-フェニル尿素は、いくつかの科学研究で用途があります。
化学: この化合物は、より複雑な分子の合成における構成要素として使用されます。その独特の構造は、有機合成における貴重な中間体となっています。
生物学: これは、抗菌性や抗ウイルス性など、潜在的な生物学的活性について研究されてきました。アダマンタン部分は、化合物の親油性と膜透過性を高めることが知られており、これは薬物開発のための有望な候補となっています。
医学: 研究では、可溶性エポキシドヒドロラーゼ(sEH)などの酵素の阻害剤としての可能性を探求してきました。これは、生体活性脂質の代謝に関与しています。sEHの阻害は、高血圧や炎症などの状態に対する治療効果があります。
科学的研究の応用
1-Adamantan-1-yl-3-phenyl-urea has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: It has been studied for its potential biological activities, including antimicrobial and antiviral properties. The adamantane moiety is known to enhance the lipophilicity and membrane permeability of the compound, making it a promising candidate for drug development.
Medicine: Research has explored its potential as an inhibitor of enzymes such as soluble epoxide hydrolase (sEH), which is involved in the metabolism of bioactive lipids. Inhibition of sEH has therapeutic implications for conditions such as hypertension and inflammation.
作用機序
1-アダマンタン-1-イル-3-フェニル尿素の作用機序は、特定の分子標的との相互作用を伴います。たとえば、可溶性エポキシドヒドロラーゼ(sEH)の阻害剤として、この化合物は酵素の活性部位に結合し、エポキシドのジオールへの加水分解を阻害します。 この阻害は、血管拡張や抗炎症作用など、さまざまな生理学的効果を持つ生体活性エポキシドの蓄積につながります .
6. 類似の化合物との比較
類似の化合物
1-アダマンタン-1-イル-3-(4-フルオロフェニル)尿素: この化合物は、フェニル基にフッ素原子を含んでおり、これは生物学的活性と特定の標的への結合親和性を高める可能性があります。
1-アダマンタン-1-イル-3-(3-クロロフェニル)尿素: フェニル基に塩素原子が存在すると、化合物の反応性と安定性に影響を与える可能性があります。
1-アダマンタン-1-イル-3-(2-ブロモフェニル)尿素: フェニル基における臭素置換は、化合物の電子特性と生物学的標的との相互作用に影響を与える可能性があります.
独自性
1-アダマンタン-1-イル-3-フェニル尿素は、アダマンタン部分とフェニル基の組み合わせによってユニークです。アダマンタン構造は剛性と安定性を提供し、フェニル基は芳香族特性とさまざまな化学修飾の可能性を提供します。 この組み合わせにより、この化合物はさまざまな科学分野で用途が広く使用されています .
類似化合物との比較
Similar Compounds
1-Adamantan-1-yl-3-(4-fluorophenyl)urea: This compound contains a fluorine atom on the phenyl group, which can enhance its biological activity and binding affinity to certain targets.
1-Adamantan-1-yl-3-(3-chlorophenyl)urea: The presence of a chlorine atom on the phenyl group can influence the compound’s reactivity and stability.
1-Adamantan-1-yl-3-(2-bromophenyl)urea: Bromine substitution on the phenyl group can affect the compound’s electronic properties and interactions with biological targets.
Uniqueness
1-Adamantan-1-yl-3-phenyl-urea is unique due to its combination of the adamantane moiety and the phenyl group. The adamantane structure provides rigidity and stability, while the phenyl group offers aromatic properties and potential for various chemical modifications. This combination makes the compound versatile for applications in different scientific fields .
生物活性
1-Adamantan-1-yl-3-phenyl-urea is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The structure of this compound can be described as follows:
- Core Structure : It features an adamantane moiety, which is a polycyclic structure known for its rigidity and three-dimensional shape.
- Functional Groups : The compound includes a phenyl group linked via a urea functional group, contributing to its biological interactions.
The chemical formula is represented as:
Enzyme Inhibition
Research indicates that this compound acts as a potent inhibitor of human soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxides and regulation of various physiological processes such as inflammation and pain response. This inhibition suggests potential applications in treating inflammatory diseases and pain management.
Anticancer Properties
Several derivatives of this compound have demonstrated anticancer activity against various cancer cell lines. Notably, studies have shown efficacy in inhibiting cell proliferation and inducing apoptosis in cancer cells, indicating its potential as a chemotherapeutic agent .
Interaction Studies
Interaction studies have revealed that the unique three-dimensional structure of the adamantane moiety significantly influences the compound's binding affinity to biological targets. This characteristic enhances its efficacy as a drug candidate.
Study 1: Inhibition of Human sEH
A study conducted on the inhibitory effects of this compound on human sEH demonstrated significant inhibition with an IC50 value indicating high potency. The study highlighted the compound's ability to modulate inflammatory responses in cellular models, suggesting its therapeutic potential in conditions like arthritis .
Study 2: Anticancer Activity
In vitro studies assessed the anticancer properties of this compound against breast and colon cancer cell lines. Results indicated that the compound effectively reduced cell viability and induced apoptosis through caspase activation pathways. These findings support further exploration into its use as a novel anticancer agent .
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds regarding their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(Adamantan-2-yl)-3-(4-chlorophenyl)urea | Chlorine substituent on phenyl group | Enhanced lipophilicity |
| 1-(Adamantan-2-yl)-3-(2,3,4-trifluorophenyl)urea | Multiple fluorine substituents | Increased potency against tuberculosis |
| Methyl 4-(3-(1-adamantyl)ureido)-2-hydroxybenzoate | Urea linked to a benzoate structure | Antituberculosis activity |
This comparison illustrates how variations in substituents can influence biological activity and physicochemical properties.
The mechanisms through which this compound exerts its biological effects involve:
- Enzyme Inhibition : By inhibiting sEH, the compound alters the metabolism of fatty acid epoxides, leading to reduced inflammation.
- Cell Cycle Modulation : The compound induces cell cycle arrest in cancer cells, promoting apoptosis through intrinsic pathways.
- Molecular Interactions : The adamantane structure allows for enhanced interaction with lipid membranes and proteins, facilitating better bioavailability and efficacy.
特性
CAS番号 |
113707-81-6 |
|---|---|
分子式 |
C17H22N2O |
分子量 |
270.37 g/mol |
IUPAC名 |
1-(1-adamantyl)-3-phenylurea |
InChI |
InChI=1S/C17H22N2O/c20-16(18-15-4-2-1-3-5-15)19-17-9-12-6-13(10-17)8-14(7-12)11-17/h1-5,12-14H,6-11H2,(H2,18,19,20) |
InChIキー |
BOKJLWGPHOTBQZ-UHFFFAOYSA-N |
正規SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)NC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















